2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
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Overview
Description
2-{[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide is a complex organic compound that features a benzimidazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide typically involves the condensation of 1-methyl-1H-benzimidazole-2-thiol with acetyl chloride, followed by the reaction with N-phenylhydrazinecarbothioamide. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Amines or thiols.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
2-{[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-benzimidazole-2-thiol
- N-phenylhydrazinecarbothioamide
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
2-{[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide stands out due to its unique combination of a benzimidazole moiety with a thioacetyl and hydrazinecarbothioamide group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H17N5OS2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C17H17N5OS2/c1-22-14-10-6-5-9-13(14)19-17(22)25-11-15(23)20-21-16(24)18-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,20,23)(H2,18,21,24) |
InChI Key |
MMTWYCDTCJMFJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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